Benzyloxyresorufin

CYP3A4 Enzyme Kinetics Fluorometric Assay

Standard CYP3A4 inhibition screens relying solely on testosterone or midazolam can miss substrate-dependent inhibitors, risking flawed DDI predictions. Benzyloxyresorufin, as the model substrate for BROD assays, addresses this gap by offering orthogonal selectivity. - Identifies substrate-dependent CYP3A4 inhibitors: IC50 values can shift up to 195-fold across probes. - Quantifies tissue-specific induction: Monitors CYP2B-like activity induced 4-5 fold by phenobarbital in brain microsomes. - Validated ex vivo marker for CYP3A11 induction in mice.

Molecular Formula C19H13NO3
Molecular Weight 303.3 g/mol
CAS No. 87687-02-3
Cat. No. B149256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyloxyresorufin
CAS87687-02-3
Synonyms7-benzoxyresorufin
benzyloxyresorufin
Molecular FormulaC19H13NO3
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3
InChIInChI=1S/C19H13NO3/c21-14-6-8-16-18(10-14)23-19-11-15(7-9-17(19)20-16)22-12-13-4-2-1-3-5-13/h1-11H,12H2
InChIKeyXNZRYTITWLGTJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyloxyresorufin (CAS 87687-02-3) for CYP450 Enzyme Activity Assays: Procurement Guide


Benzyloxyresorufin (Resorufin benzyl ether; 7-Benzyloxyresorufin) is a fluorogenic probe substrate for cytochrome P450 (CYP) enzymes, predominantly CYP3A4, used to monitor enzyme activity through O-dealkylation to the highly fluorescent product resorufin (Ex/Em 571/585 nm) . It serves as the model substrate for 7-Benzyloxyresorufin-O-dealkylase (BROD) assays, enabling real-time, quantitative kinetic measurements in microsomes, cells, and recombinant systems .

Fluorogenic CYP3A4/BROD substrate for real-time kinetic assays
Compatible with microsomes, cells, and recombinant enzyme systems
Well-defined kinetic parameter supports standardized assay setup

Why Substituting Benzyloxyresorufin with Other Alkoxyresorufin or Fluorometric Probes Compromises Assay Data


Simple substitution of Benzyloxyresorufin with other alkoxyresorufins (e.g., Ethoxy-, Methoxy-, Pentoxy-) or alternative fluorometric CYP3A4 probes (e.g., BFC, BQ, DBF) is not scientifically valid due to significant differences in enzyme selectivity, kinetic parameters, and inhibitor response profiles [1]. For instance, short-chain alkoxyresorufins primarily target CYP1A isoforms, whereas Benzyloxyresorufin is a key substrate for CYP3A and CYP2B isoforms [2]. Furthermore, Benzyloxyresorufin exhibits a unique correlation profile with standard CYP3A4 probes, demonstrating the weakest correlation among a panel of 10 commonly used substrates, leading to substantial variability in IC50 determination for test compounds [3]. Using a non-equivalent substrate risks misclassifying CYP induction/inhibition, leading to flawed DDI predictions and erroneous compound selection in drug discovery pipelines [4].

Selectivity Short-chain alkoxyresorufins (ethoxy-, methoxy-) preferentially target CYP1A isoforms, not CYP3A/2B, making simple replacement unreliable.
Kinetics Alternative fluorometric probes (BFC, BQ, DBF) exhibit different Km/S50 values and kinetic profiles; assay conditions may not transfer directly.
Correlation Benzyloxyresorufin shows the weakest correlation with standard CYP3A4 probes; substitution may mask substrate-dependent inhibition and lead to DDI misclassification.

Quantitative Evidence: Benzyloxyresorufin Differentiation from Comparator Probes


Apparent Km of 30 µM for CYP3A4 Enables Standardized and Reproducible Assay Conditions

Benzyloxyresorufin is optimally used at a concentration near its apparent Michaelis constant (Km) of 30 µM for CYP3A4 . This is a defined, widely adopted parameter for setting substrate concentrations in inhibition/activation screens and drug-drug interaction (DDI) studies, in contrast to other fluorometric probes like BFC, BQ, or DBF, which have different Km/S50 values and sigmoidal kinetics [1].

Apparent Km
Method context
30 µM for CYP3A4
Supports kinetically controlled assay setup
Recombinant human CYP3A4, fluorescence-based O-dealkylation
CYP3A4 Enzyme Kinetics Fluorometric Assay

Benzyloxyresorufin Provides an Orthogonal CYP3A4 Inhibition Profile Due to Weakest Correlation with Other Probes

In a comprehensive analysis of 10 CYP3A4 probe substrates and 34 inhibitors, Benzyloxyresorufin O-dealkylation showed the weakest correlation with all other CYP3A4 probes, including testosterone, midazolam, and nifedipine [1]. This results in up to a 195-fold variation in IC50 values for inhibitors when compared to other fluorometric substrates (BFC, BQ, DBF) [2]. This divergent behavior is critical for detecting 'substrate-dependent' inhibition that would be missed by relying solely on more concordant probes like BFC or testosterone [2].

Probe Correlation
Head-to-head
Weakest among 10 CYP3A4 probes; IC50 variability up to 195-fold
Enables orthogonal inhibition profiling
21 inhibitors, recombinant CYP3A4, 30 µM inhibitor concentration
CYP3A4 Inhibition Drug-Drug Interaction Probe Substrate Correlation

Distinct Isoform Selectivity Allows Benzyloxyresorufin to Discriminate Between CYP1A4 and CYP1A5 in Avian Models

Kinetic analysis of avian CYP1A paralogs (CYP1A4 and CYP1A5) revealed remarkable substrate specificity for Benzyloxyresorufin. CYP1A4 was highly specific for Benzyloxyresorufin O-debenzylation, whereas CYP1A5 preferentially catalyzed Methoxyresorufin O-demethylation [1]. This contrasts with Ethoxyresorufin, which had the highest Vmax for both isoforms (0.91 nmol/min/nmol CYP for CYP1A4) [1].

Isoform Specificity
Head-to-head
CYP1A4 highly selective for benzyloxyresorufin
Discriminates CYP1A4 from CYP1A5 in avian models
Recombinant cormorant CYP1A4/1A5 expressed in yeast
CYP1A Paralog Avian Model O-Dealkylase

Cross-Species Applicability and Inducer Response Validates Benzyloxyresorufin as a Phenobarbital-Responsive CYP2B Probe

In rat brain microsomes, Benzyloxyresorufin O-dealkylase (BROD) activity is specifically induced 4-5 fold by phenobarbital (PB), a classic CYP2B inducer, whereas 3-methylcholanthrene (MC), a CYP1A inducer, had only a slight 1.4-fold effect [1]. This demonstrates its utility as a functional probe for PB-type induction across tissue types, distinct from Ethoxyresorufin (EROD), which is induced by MC but not PB [1].

Induction Response
Head-to-head
4–5 fold induction by phenobarbital
Monitors CYP2B-like activity in brain tissue
Rat brain microsomes, in vivo phenobarbital pretreatment
CYP2B Induction Brain Microsomes Phenobarbital

Benzyloxyresorufin (BROD) Assay Validated as a Specific Marker for CYP3A Induction in Mouse Liver

A metabolic assay using Benzyloxyresorufin (BROD) was validated to specifically measure CYP3A induction in mouse liver microsomes. The BROD assay clearly dissected CYP3A11 induction from other P450s induced by phenytoin, such as CYP2C29, CYP2B9, and CYP1A1, which could not be distinguished using other alkoxyresorufins like Ethoxyresorufin or Pentoxyresorufin [1].

Assay Validation
Method context
BROD specifically detects CYP3A11 induction in mouse liver
Supports preclinical CYP3A induction assignment
Confirmed by testosterone 6β-hydroxylation and immunoblot
CYP3A Induction Mouse Model BROD Assay

Primary Application Scenarios for Benzyloxyresorufin (CAS 87687-02-3) Based on Quantitative Evidence


High-Throughput Screening for CYP3A4 Inhibition with Substrate-Dependent Effects

Benzyloxyresorufin is ideal for use as a secondary or orthogonal probe in high-throughput CYP3A4 inhibition screens. Its weak correlation with standard probes like testosterone and midazolam (REFS-1) allows DDI laboratories to identify 'substrate-dependent' inhibitors that would be missed by a standard panel. For compounds showing moderate inhibition, the up to 195-fold variation in IC50 values observed across different probes underscores the necessity of including Benzyloxyresorufin to avoid false-negative DDI predictions (REFS-2).

Functional Characterization of CYP2B Induction in Complex Tissues (e.g., Brain)

Researchers investigating tissue-specific CYP induction, particularly in the central nervous system, can utilize Benzyloxyresorufin to monitor CYP2B-like activity. The 4-5 fold selective induction of BROD activity by phenobarbital in rat brain microsomes, contrasted with the lack of effect on Ethoxyresorufin (REFS-1), provides a robust, quantitative measure of xenobiotic response in this otherwise challenging matrix.

Preclinical Assessment of CYP3A Induction in Mouse Models for Drug Development

Pharmaceutical scientists performing in vivo induction studies in mice can employ the BROD assay using Benzyloxyresorufin as a specific ex vivo marker for CYP3A11 induction. The assay's validated ability to dissect CYP3A11 from other P450s (CYP2C29, CYP2B9, CYP1A1) induced by compounds like phenytoin (REFS-1) provides a clearer, more specific signal than traditional testosterone 6β-hydroxylation assays, facilitating accurate safety assessment of drug candidates.

Comparative Isoform Profiling in Avian and Environmental Toxicology Studies

In environmental toxicology, Benzyloxyresorufin is a key reagent for distinguishing the catalytic activity of avian CYP1A4 and CYP1A5 isoforms. Its high specificity for CYP1A4 over CYP1A5 (REFS-1) allows researchers to precisely quantify the induction of specific CYP1A paralogs in response to environmental contaminants like dioxins and PCBs, providing a more nuanced biomarker than total EROD activity.

Application
Selection Property
Validation Focus
Orthogonal CYP3A4 inhibition screening
Substrate-dependent inhibition detection
Orthogonality to standard probes
CYP2B induction in neural tissue
Tissue-specific induction marker
Phenobarbital response verification
Preclinical CYP3A induction in mice
CYP3A11-specific activity
Dissection from other P450 isoforms
Avian CYP1A isoform profiling
CYP1A4-selective substrate
Isoform-specific response to contaminants

Technical Documentation Hub

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